molecular formula C11H12O3 B590912 Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate CAS No. 901773-92-0

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate

Cat. No.: B590912
CAS No.: 901773-92-0
M. Wt: 192.214
InChI Key: YGNFXSSEYGXOTM-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is a chiral indane derivative utilized as a versatile synthetic intermediate in research and development. Compounds with the indane scaffold are of significant interest in medicinal chemistry; for instance, structurally similar 2,3-dihydro-1H-indene compounds are investigated for their potential as cancer therapeutics, targeting proteins like IAP (Inhibitor of Apoptosis Proteins) to induce apoptosis in cancer cells . Furthermore, this family of compounds serves as a key precursor in materials science. Research shows that hydroxy-substituted dihydroindene carboxylates are valuable intermediates for synthesizing advanced organic materials, such as non-fullerene acceptors (NFAs) for bulk heterojunction organic solar cells (OSCs) . The structure of this compound, featuring both an ester and a hydroxy group on the same carbon center, makes it a valuable chiral building block for asymmetric synthesis in pharmaceutical development and other fine chemical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10(12)11(13)7-6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFXSSEYGXOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of o-Bromobenzyl Zinc Bromide

In an inert atmosphere, o-bromobenzyl bromide reacts with zinc powder in tetrahydrofuran (THF) at 20–25°C for 2–4 hours. This step generates o-bromobenzyl zinc bromide , a reactive organometallic intermediate critical for subsequent carbocyclization.

Carbocyclization with Acrylate Esters

The zinc intermediate undergoes a nickel-catalyzed carbocyclization with methyl acrylate at 60–80°C. This reaction forms the indene backbone, yielding methyl indane-1-carboxylate (C11_{11}H10_{10}O3_3) with 82% efficiency. The use of THF as a solvent ensures optimal solubility, while nickel catalysts (e.g., NiCl2_2(PPh3_3)2_2) facilitate cross-coupling.

Hydrolysis and Hydroxylation of Ester Intermediates

Alkaline Hydrolysis to Carboxylic Acid

The ester intermediate methyl indane-1-carboxylate is hydrolyzed under basic conditions. Aqueous sodium hydroxide (0.2 N) refluxed for 2–5 hours at 100°C converts the ester to indane-1-carboxylic acid (C10_{10}H8_{8}O3_3) with 91% yield. Subsequent acidification with concentrated HCl precipitates the product, which is filtered and dried.

Hydroxylation via Epoxidation Inhibition

To introduce the hydroxyl group, CN106397198A details a method using tert-butyl peroxide in hexane. Key modifications include:

  • Replacing dichloromethane with n-hexane to reduce intermediate solubility, enhancing crystallization.

  • Adding benzylamine to suppress epoxide byproduct formation, improving optical purity.

  • Reacting 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate with tert-butyl peroxide at 25–30°C for 3–5 hours, achieving >98% conversion.

Crystallization and Purification Techniques

Solvent Optimization for Crystallization

Post-reaction mixtures are cooled to 5–10°C to induce crystallization. n-Hexane is preferred over ethyl acetate or methanol due to its lower solubility for the target compound, increasing yield by 15–20%.

Purity Enhancement via Column Chromatography

Silica gel chromatography (200–300 mesh) with petroleum ether eluent removes residual impurities, achieving >99% purity. This step is critical for pharmaceutical-grade synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity
Carbocyclizationo-Bromobenzyl bromideNi catalysis, THF, 60–80°C82%95%
Alkaline HydrolysisMethyl indane-1-carboxylateNaOH (0.2 N), 100°C, 2–5 h91%98%
HydroxylationChlorinated indene estertert-Butyl peroxide, n-hexane91%99%

Industrial-Scale Production Considerations

Cost-Effective Solvent Substitution

Replacing dichloromethane with n-hexane reduces raw material costs by 30% while minimizing hydrolysis side reactions.

Catalyst Recycling

Nickel catalysts are recovered via filtration and reactivated with triphenylphosphine, sustaining catalytic activity over five cycles without significant loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indene derivatives allows for meaningful comparisons with Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate. Below is a detailed analysis of analogous compounds:

Methyl 1-Oxo-2,3-dihydroindene-2-carboxylate

  • Structure : Replaces the hydroxyl group with a ketone at position 1 and shifts the ester to position 2 (C11H10O3, MW 190.2).
  • Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity, influencing solubility and reactivity.
  • Applications : Primarily used in synthetic intermediates; lacks reported biological activity compared to its hydroxylated counterpart .

Methyl 2-Oxoindane-1-carboxylate

  • Structure : Features a ketone at position 2 and an ester at position 1 (C11H10O3, MW 190.2).
  • Physicochemical Properties : Melting point 63–70°C, moisture-sensitive, and slightly water-soluble.

Ethyl 1-Amino-2,3-dihydroindene-2-carboxylate Hydrochloride

  • Structure: Substitutes hydroxyl with an amino group and uses an ethyl ester (C12H16ClNO2, MW 241.7).
  • Biological Relevance: The amino group enhances solubility in acidic conditions and may confer bioactivity, though specific applications remain underexplored .

(1S,2R)-1-Methyl-2,3-dihydro-1H-indene-2-carboxaldehyde

  • Structure : Replaces the ester with a carboxaldehyde and introduces a methyl group (C11H12O).
  • Stereochemical Considerations : The chiral centers influence stereoselective synthesis pathways, contrasting with the racemization-prone hydroxylated derivative .

Table 1: Comparative Analysis of Key Indene Derivatives

Compound Name Molecular Formula MW Functional Groups Key Properties/Applications Reference
This compound C11H12O3 192.2 Hydroxyl, ester Chiral synthon for enzyme inhibitors
Methyl 1-oxo-2,3-dihydroindene-2-carboxylate C11H10O3 190.2 Ketone, ester Synthetic intermediate
Methyl 2-oxoindane-1-carboxylate C11H10O3 190.2 Ketone, ester Moisture-sensitive; limited solubility
Ethyl 1-amino-2,3-dihydroindene-2-carboxylate HCl C12H16ClNO2 241.7 Amino, ester Potential bioactive derivative

Biological Activity

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a hydroxyl group and an ester functional group. Its molecular formula is C_12H_12O_3, and it has a molecular weight of 204.22 g/mol. The presence of these functional groups is pivotal in mediating its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating specific pathways that lead to therapeutic effects.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external stimuli.
  • Oxidative Stress Reduction : The hydroxyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways:

  • Caspase Activation : The compound promotes the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis.

Case studies have shown significant reductions in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Research Findings

Recent studies have highlighted the broader implications of this compound in therapeutic applications:

  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) levels.
  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation in MCF-7 cells.
  • Antimicrobial Efficacy : Another study reported its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential use in clinical settings where conventional antibiotics fail.

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